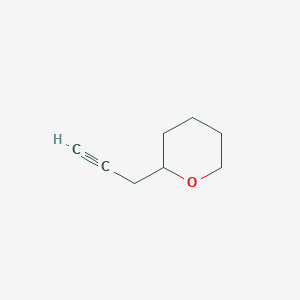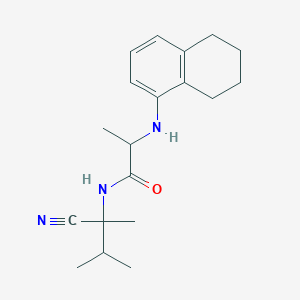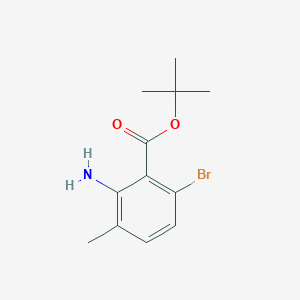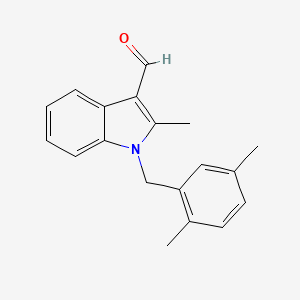
2-Propargyltetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propargyltetrahydro-2H-pyran is a chemical compound with the formula C8H12O2 . It is also known by other names such as Propargyl alcohol tetrahydropyranyl ether, Propargyl 2-tetrahydropyranyl ether, 1-(2’-Tetrahydropyranyloxy)-2-propyne, and 2-(Propargyloxy)tetrahydropyran . This compound is extensively used in scientific research due to its unique structure and properties.
Synthesis Analysis
The synthesis of 2H-pyrans, including this compound, has been discussed in several papers . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with an oxygen atom and a propargyl group attached to it . The IUPAC Standard InChIKey for this compound is HQAXHIGPGBPPFU-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . The key step in these reactions is a cyclopropylcarbinyl cation rearrangement, which results in the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization : The utility of propargyl vinyl ethers, easily accessed from 2-Propargyltetrahydro-2H-pyran, for the synthesis of monocyclic 2H-pyrans was demonstrated. This process involves a Ag(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization, leading to highly substituted heterocycles (Menz & Kirsch, 2006).
Cycloaddition Reactions : Propargylic alcohols, derivable from this compound, have been employed in ruthenium-catalyzed cycloaddition reactions with phenols and naphthols to synthesize 1H-naphtho[2,1-b]pyrans and 4H-1-benzopyrans with complete regioselectivity (Nishibayashi et al., 2002).
Gold(I)-Catalyzed Synthesis of Dihydropyrans : A trinuclear gold(I)-oxo complex catalyzes the synthesis of 2-hydroxy-3,6-dihydropyrans from propargyl vinyl ethers, showcasing excellent diastereoselectivity and chirality transfer, leading to enantioenriched pyrans (Sherry et al., 2006).
One-Pot Synthesis of 1,2-Dihydropyridines : Demonstrated the synthesis of 1,2-dihydropyridines from propargyl vinyl ethers through a catalyzed propargyl-Claisen rearrangement, condensation, and heterocyclization, highlighting the diverse reactivity of propargyl vinyl ethers (Harschneck & Kirsch, 2011).
Functionalization Strategies
Copper-Catalyzed Asymmetric Cycloadditions : The synthesis of optically active 2-pyrazolines through copper-catalyzed asymmetric [3 + 2] cycloaddition of hydrazines to bis-electrophilic C3 synthons derived from propargylic acetates, demonstrating significant advancements in enantioselective synthesis (Zhang et al., 2015).
Photochromic Pyrans Synthesis : A facile one-pot synthesis of photochromic pyrans, including [3H]naphtho[2,1-b]pyrans and [2H]naphtho[1,2-b]pyrans, was achieved through the reaction of propargyl alcohol with naphthol or phenol derivatives, showcasing the potential of this compound in photophysical applications (Zhao & Carreira, 2003).
Safety and Hazards
According to the safety data sheet, 2-Propargyltetrahydro-2H-pyran is classified as a flammable liquid (Category 3, H226). It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
2-prop-2-ynyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-5-8-6-3-4-7-9-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDSDTZMMDOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13226-36-3 |
Source


|
| Record name | 2-(prop-2-yn-1-yl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)
![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)
![4-[(Methoxycarbonyl)amino]butanoic acid](/img/structure/B2953906.png)


![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2953915.png)


